N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine
Description
N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine (CAS: 606095-53-8) is a quinoline-derived compound featuring a benzylamine group attached to the quinoline core at position 2. The quinoline scaffold is substituted with a chlorine atom at position 2 and a methyl group at position 3. With a molecular weight of 296.8 g/mol and a purity of 97% (commercially available via CymitQuimica and Crysdot LLC), this compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, which are known for antimicrobial, anticancer, and antimalarial activities .
Properties
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-13-6-5-9-15-10-16(18(19)21-17(13)15)12-20-11-14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBROIBBHDEIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322679 | |
| Record name | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
606095-53-8 | |
| Record name | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-8-methylquinoline with benzylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Insights :
- Quinoline vs.
- Chlorine Substituent: The 2-Cl group in the quinoline derivative may influence electronic properties and steric hindrance, contrasting with the 6-Cl in the indole analog .
- Methyl vs. Trifluoromethyl : The 8-CH₃ group in the target compound is less electronegative than the 6-CF₃ in the imidazopyridine analog, which could alter metabolic stability .
Physicochemical Properties
- Solubility: Higher molecular weight and aromaticity in the quinoline derivative likely reduce aqueous solubility compared to pyridine or benzene analogs .
- Thermal Stability: Quinoline derivatives generally exhibit higher melting points due to rigid planar structures, though experimental data are lacking .
Biological Activity
N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the nucleophilic substitution of the chlorine atom in 2-chloro-8-methylquinoline with benzylamine. This reaction is often facilitated by bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide. The general reaction can be summarized as follows:
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness compared to standard antibiotics.
| Microorganism | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 20 | Ceftriaxone 4 |
| Escherichia coli | 40 | Ceftriaxone 0.1 |
| Caulobacter crescentus | 30 | - |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro tests have demonstrated that it can inhibit the growth of various cancer cell lines, including HeLa cells and other tumorigenic cell lines. The compound's cytotoxicity was evaluated across different concentrations, revealing low toxicity at therapeutic levels.
| Cell Line | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| HeLa | 25 | Non-cytotoxic at ≤200 µM |
| MCF7 (Breast cancer) | 30 | Non-cytotoxic at ≤200 µM |
The mechanism of action appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in microbial and cancer cells. The compound may inhibit key enzymes involved in DNA synthesis or interfere with cellular signaling pathways that promote cell growth.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptors involved in cell proliferation in cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study : A recent study assessed the antibacterial efficacy against multi-drug resistant strains, finding that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections .
- Anticancer Research : Another investigation focused on its effects on breast cancer cells, demonstrating significant growth inhibition while maintaining low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine, and which reagents are critical?
- Methodological Answer : The compound can be synthesized via condensation reactions using ethoxycarbonyl-ethoxy-dihydroquinoline (EEDQ) as a coupling agent. Deprotection of intermediates is typically achieved with trifluoroacetic acid (TFA) in dichloromethane. Purification often involves column chromatography, while photochemical methods (e.g., irradiation with a medium-pressure mercury lamp under nitrogen) are used for cyclization or functionalization steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹³C-NMR : To confirm the presence of specific carbons (e.g., δ 89.17 ppm for quaternary carbons in rigid structures) .
- HR-MS (ESI) : To verify molecular weight and isotopic patterns (e.g., (M + H)⁺ peaks) .
- ¹H-NMR : To resolve aromatic protons and methyl/benzyl groups (e.g., δ 3.77–3.87 ppm for CH₂ groups adjacent to nitrogen) .
Q. How are crystallographic tools like SHELX and ORTEP used in structural analysis?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution X-ray diffraction data, while ORTEP-III generates graphical representations of anisotropic displacement parameters. These tools help resolve bond lengths, angles, and packing interactions . For example, SHELXTL (Bruker AXS version) is often used for small-molecule refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Low yields (e.g., 20–34% in similar indole derivatives ) may arise from steric hindrance or side reactions. Strategies include:
- Temperature Control : Maintaining room temperature for condensation steps to avoid decomposition .
- Nitrogen Purging : Minimizing oxidative side reactions during photochemical steps .
- Catalyst Screening : Testing alternative coupling agents (e.g., HATU) to enhance efficiency .
Q. How to resolve contradictions in spectroscopic data during structure validation?
- Methodological Answer : Discrepancies between observed and expected NMR shifts (e.g., aromatic proton splitting) can arise from dynamic effects or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To assign overlapping signals .
- Crystallographic Validation : Comparing experimental and DFT-calculated bond lengths to confirm stereochemistry .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge distribution. For example, DFT studies on metal complexes of similar amines reveal ligand-to-metal charge transfer transitions relevant to optical applications .
Q. How to evaluate bioactivity against drug-resistant pathogens?
- Methodological Answer : Structural analogs (e.g., N-benzyl indole derivatives) are tested against intracellular pathogens via:
- MIC Assays : Determining minimum inhibitory concentrations .
- Resistance Profiling : Comparing efficacy against wild-type and multidrug-resistant strains .
Q. What green chemistry approaches apply to its synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
